molecular formula C7H14F3N B12852499 N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

Cat. No.: B12852499
M. Wt: 169.19 g/mol
InChI Key: MKMGTKSLFCQGBE-UHFFFAOYSA-N
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Description

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chemical compound with the molecular formula C7H14F3N. It is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of 2,2-dimethyl-1-trifluoromethyl-propylamine with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2,2-dimethyl-1-fluoromethyl-propylamine
  • N-Methyl-2,2-dimethyl-1-chloromethyl-propylamine
  • N-Methyl-2,2-dimethyl-1-bromomethyl-propylamine

Uniqueness

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances its stability, lipophilicity, and reactivity compared to similar compounds with different halogen substituents .

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine

InChI

InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3

InChI Key

MKMGTKSLFCQGBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(F)(F)F)NC

Origin of Product

United States

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